2,5-Dimethyl-3-hexyne-2,5-diol

Catalog No.
S793418
CAS No.
142-30-3
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethyl-3-hexyne-2,5-diol

CAS Number

142-30-3

Product Name

2,5-Dimethyl-3-hexyne-2,5-diol

IUPAC Name

2,5-dimethylhex-3-yne-2,5-diol

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-7(2,9)5-6-8(3,4)10/h9-10H,1-4H3

InChI Key

IHJUECRFYCQBMW-UHFFFAOYSA-N

SMILES

CC(C)(C#CC(C)(C)O)O

Solubility

SOL IN WATER; VERY SOL IN ALCOHOL, ETHER, ACETONE; VERY SOL IN BENZENE; SOL IN CHLOROFORM
SLIGHTLY SOL IN CARBON TETRACHLORIDE, NAPHTHA; VERY SOL IN ETHYL ACETATE

Canonical SMILES

CC(C)(C#CC(C)(C)O)O

Organic Synthesis

  • Precursor for pharmaceuticals and fine chemicals: TMBDO acts as a valuable building block for the synthesis of various complex molecules, including pharmaceuticals and fine chemicals. Its unique structure allows for selective functionalization and derivatization, enabling the creation of diverse target compounds. For instance, TMBDO serves as a key intermediate in the synthesis of HIV protease inhibitors.

Material Science

  • Monomer for functional polymers: TMBDO can be polymerized to form functional polymers with interesting properties. The presence of the triple bond and hydroxyl groups allows for crosslinking and incorporation of specific functionalities into the polymer backbone. These polymers find potential applications in areas like drug delivery, optoelectronics, and self-healing materials.

Analytical Chemistry

  • Chromatographic standard: Due to its well-defined properties, TMBDO is employed as a standard in various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). This allows for the accurate identification and quantification of other analytes in complex mixtures [].

Biological Studies

  • Antibacterial and antifungal activities: Some studies have explored the potential antibacterial and antifungal properties of TMBDO. However, the specific mechanisms of action and the effectiveness of these activities require further investigation.

2,5-Dimethyl-3-hexyne-2,5-diol (DMDOL) is a small organic molecule with the formula C₈H₁₄O₂. It is a diol (contains two hydroxyl groups) with a central alkyne (triple bond between two carbon atoms) and two methyl groups (CH₃) attached at the second and fifth carbon positions []. DMDOL is a versatile building block used in organic synthesis for the preparation of various complex molecules due to its unique functional groups [].


Molecular Structure Analysis

DMDOL's key structural features are:

  • Triple bond: The central carbon-carbon triple bond creates a region of high electron density, making it reactive towards other molecules [].
  • Hydroxyl groups: The two hydroxyl groups (-OH) can participate in hydrogen bonding, influencing the molecule's solubility and reactivity [].
  • Methyl groups: The methyl groups contribute to the overall hydrophobic character of the molecule and can affect its interaction with other molecules [].

The combination of these functional groups makes DMDOL a bifunctional molecule, allowing it to react with various reagents through its alkyne and hydroxyl functionalities [].


Chemical Reactions Analysis

DMDOL undergoes several reactions relevant to scientific research:

  • Synthesis: DMDOL can be synthesized through various methods, including the reaction of acetone with acetylene in the presence of a metal catalyst.
CH₃C(O)CH₃ + HC≡CH --> (CH₃)₂C(OH)C≡C(CH₃)₂OH
  • Click chemistry

    DMDOL is a popular substrate for click chemistry, a powerful tool for building complex molecules. The terminal alkyne readily reacts with azides to form triazoles through a highly efficient copper-catalyzed cycloaddition reaction [].

  • C-C bond formation

    The alkyne can undergo various coupling reactions with other unsaturated compounds to form new carbon-carbon bonds, enabling the construction of more complex molecules [].


Physical And Chemical Properties Analysis

  • Melting point: > 89 °C
  • Boiling point: 121-123 °C (7.0 mmHg)
  • Solubility:
    • Highly soluble in water (240 g/L at 20 °C)
    • Soluble in acetone, alcohol, and ethyl acetate
    • Slightly soluble in benzene, naphtha, and carbon tetrachloride
  • Stability: Stable under normal storage conditions

DMDOL itself does not have a well-defined biological function. However, its role lies in its ability to serve as a building block for the synthesis of more complex molecules with various biological activities. These synthesized molecules can target specific enzymes, receptors, or other biological processes depending on their design [].

  • Mild eye and skin irritation: Avoid contact with eyes and skin [].
  • Combustible: DMDOL has a flash point of 72 °C, indicating flammability at elevated temperatures [].

Physical Description

Liquid

Color/Form

WHITE CRYSTALS

XLogP3

0.1

Boiling Point

205.0 °C
205 °C @ 759 MM HG

Density

0.949 @ 20 °C/20 °C

Melting Point

95.0 °C
95 °C

UNII

22RR53U71W

GHS Hazard Statements

Aggregated GHS information provided by 306 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (72.55%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (27.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (63.73%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

142-30-3

Wikipedia

2,5-dimethyl-3-hexyne-2,5-diol

Methods of Manufacturing

REACTION OF ACETONE WITH ACETYLENE IN THE PRESENCE OF POTASSIUM HYDROXIDE

General Manufacturing Information

3-Hexyne-2,5-diol, 2,5-dimethyl-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Dates

Modify: 2023-08-15

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